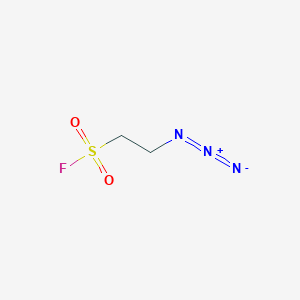

2-Azidoethanesulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Azidoethanesulfonyl fluoride is a versatile chemical compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of an azido group (-N₃) and a sulfonyl fluoride group (-SO₂F), making it a valuable reagent in organic synthesis and chemical biology. Its unique structure allows it to participate in a variety of chemical reactions, making it a useful tool for researchers.

Wissenschaftliche Forschungsanwendungen

2-Azidoethanesulfonyl fluoride has a wide range of applications in scientific research:

Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.

Industry: Utilized in the production of advanced materials and polymers with unique properties.

Wirkmechanismus

Target of Action

For instance, they are used as electrophilic warheads by both medicinal chemists and chemical biologists .

Mode of Action

It is known that sulfonyl fluorides can act as inhibitors of glycolysis enzymes, leading to disturbances in energy metabolism . They can also induce pro-inflammatory responses associated with the activation of the NF-kB pathway .

Biochemical Pathways

Given that sulfonyl fluorides can inhibit glycolysis enzymes, it is plausible that the glycolysis pathway, a crucial process for energy production in cells, could be affected .

Pharmacokinetics

For instance, fluoride’s pharmacokinetics are primarily governed by pH and storage in bone . The apparent plasma half-life of fluoride was found to be longer when urine was acid (4.3±0.6 h) than when it was alkaline (2.4±0.4 h) .

Result of Action

For instance, fluoride can induce oxidative stress, hormonal disruptions, and neurotoxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Azidoethanesulfonyl fluoride. For instance, the presence of fluoride in the environment can lead to its accumulation in groundwater, potentially affecting the bioavailability and toxicity of fluoride-containing compounds . Moreover, the pH of the environment can influence the pharmacokinetics of fluoride .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-azidoethanesulfonyl fluoride typically involves the reaction of ethane-1,2-disulfonyl fluoride with sodium azide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{C₂H₄(SO₂F)₂} + \text{NaN₃} \rightarrow \text{C₂H₄(SO₂F)(N₃)} + \text{NaSO₂F} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction is typically conducted in specialized reactors designed to handle the potentially hazardous nature of azides.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Azidoethanesulfonyl fluoride undergoes a variety of chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Click Reactions: This compound is often used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Common Reagents and Conditions:

Substitution Reactions: Sodium azide (NaN₃), polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction Reactions: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂).

Click Reactions: Copper(I) catalysts, alkyne substrates, and appropriate solvents.

Major Products Formed:

Substitution Reactions: Various azido derivatives.

Reduction Reactions: Corresponding amines.

Click Reactions: Triazole derivatives.

Vergleich Mit ähnlichen Verbindungen

Ethanesulfonyl Fluoride: Lacks the azido group, making it less versatile in certain reactions.

Methanesulfonyl Fluoride: Similar sulfonyl fluoride functionality but with a different alkyl group.

Azidomethylsulfonyl Fluoride: Similar structure but with a different alkyl chain length.

Uniqueness: 2-Azidoethanesulfonyl fluoride is unique due to the combination of the azido and sulfonyl fluoride groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a highly versatile reagent in both synthetic and biological applications.

Eigenschaften

IUPAC Name |

2-azidoethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4FN3O2S/c3-9(7,8)2-1-5-6-4/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZYYVUMQXBCRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2503063.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone](/img/structure/B2503064.png)

![1-(butane-1-sulfonyl)-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B2503068.png)

![N'-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE](/img/structure/B2503070.png)

![N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide](/img/structure/B2503071.png)

![2-[(4-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-butyl-N-methylacetamide](/img/structure/B2503073.png)

![3-[(Dimethylamino)methyl]-4-fluorobenzoic acid](/img/structure/B2503079.png)

![2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide](/img/structure/B2503082.png)

![7-benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2503084.png)